![molecular formula C14H10N2O B1411857 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyd CAS No. 1973469-84-9](/img/structure/B1411857.png)

3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyd

Übersicht

Beschreibung

“1H-Pyrrolo[2,3-b]pyridin-5-ol” is a reagent used in the synthesis of potent VEGFR-2 inhibitors . It’s also used in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor .

Synthesis Analysis

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 3 . These derivatives have shown potential in inhibiting breast cancer cell proliferation and inducing apoptosis .

Chemical Reactions Analysis

The chemical reactions involving “1H-Pyrrolo[2,3-b]pyridin-5-ol” and its derivatives are not explicitly mentioned in the sources I found .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Pyrrolo[2,3-b]pyridin-5-ol” are not explicitly mentioned in the sources I found .

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Synthese von VEGFR-2-Inhibitoren

Diese Verbindung wird als Reagenz bei der Synthese von potenten VEGFR-2-Inhibitoren verwendet. Diese Inhibitoren sind entscheidend für die Entwicklung von Behandlungen für Krebs, da sie den vaskulären endothelialen Wachstumsfaktorrezeptor 2 blockieren und die Tumorangiogenese hemmen können .

Antitumoraktivität: Hemmung von BCL-2

Derivate dieser Verbindung wurden als Zwischenprodukte bei der Synthese von Venetoclax identifiziert, einem potenten und selektiven BCL-2-Inhibitor. Diese Anwendung ist signifikant in der Krebstherapie, insbesondere um eine potente Antitumoraktivität zu erzielen und gleichzeitig die Blutplättchen zu schonen .

Tyrosinkinase-Hemmung: IGF-1R-Targeting

Die Derivate der Verbindung haben sich als vielversprechende neuartige Pyrrolopyridin-Inhibitoren der IGF-1R-Tyrosinkinase erwiesen. Diese Inhibitoren sind wichtig für ihre nanomolare Potenz in enzymatischen und zellulären mechanistischen Assays, was für die Forschung zu Krankheiten im Zusammenhang mit dem insulinähnlichen Wachstumsfaktorrezeptor wertvoll ist .

Fibroblasten-Wachstumsfaktor-Rezeptor (FGFR)-Hemmung

Die Struktur dieser Verbindung wurde bei der Entwicklung von Derivaten verwendet, die als potente FGFR-Inhibitoren wirken. Diese Anwendung ist entscheidend für die Entwicklung neuer Behandlungen für Krankheiten, die mit einer abnormen Fibroblasten-Wachstumsfaktor-Rezeptor-Aktivität zusammenhängen .

Synthetische Chemie: Eintopfsynthese

Diese Verbindung ist an Eintopfsyntheseprozessen beteiligt, die effiziente Methoden zur Herstellung komplexer Moleküle sind. Solche synthetischen Ansätze sind wertvoll in der pharmazeutischen Forschung und Entwicklung .

Biologische Evaluierung: Synthese von FGFR-Inhibitoren

Diese Verbindung erweitert ihren Einsatz in der medizinischen Chemie und ist Teil des Syntheseprozesses zur Herstellung von potenten FGFR-Inhibitoren, die biologisch auf ihre Wirksamkeit hin bewertet wurden .

Wirkmechanismus

- In the case of 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde, it inhibits FGFR kinase activity, disrupting these downstream pathways .

Target of Action

- 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde primarily targets FGFR1, FGFR2, and FGFR3. FGFRs are transmembrane receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis. Abnormal activation of FGFR signaling is associated with cancer progression .

Mode of Action

Biochemical Pathways

Pharmacokinetics

- The compound’s absorption depends on its physicochemical properties (e.g., lipophilicity). It may distribute to tissues with FGFR expression. Hepatic metabolism likely occurs. Elimination occurs via urine or feces.

Result of Action

- Inhibition of FGFR signaling disrupts downstream pathways, affecting cell survival, proliferation, and angiogenesis. Reduced cancer cell growth, migration, and invasion. Induction of programmed cell death in cancer cells .

Action Environment

- pH, temperature, and tissue-specific conditions influence compound stability and efficacy. Consider stability under varying environmental conditions for drug development .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with enzymes such as fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and differentiation . The compound binds to the active site of these receptors, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, it interacts with proteins involved in cell signaling, such as the RAS-MEK-ERK pathway, influencing various cellular functions.

Cellular Effects

The effects of 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde on cells are profound. It has been observed to inhibit the proliferation of cancer cells, particularly in breast cancer models . This inhibition is achieved through the disruption of cell signaling pathways, leading to reduced cell growth and increased apoptosis. The compound also affects gene expression, altering the transcription of genes involved in cell cycle regulation and apoptosis. Furthermore, it impacts cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde exerts its effects through specific binding interactions with biomolecules. It binds to the tyrosine kinase domain of FGFRs, inhibiting their autophosphorylation and subsequent activation . This inhibition prevents the activation of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle control and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells. The effects may vary depending on the specific cell type and experimental conditions.

Dosage Effects in Animal Models

The effects of 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde in animal models are dose-dependent. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites involved in energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its localization to specific cellular compartments. The compound’s distribution is influenced by factors such as its lipophilicity and the presence of transport proteins.

Subcellular Localization

The subcellular localization of 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde is critical for its activity. It is primarily localized to the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . Additionally, it can be transported to the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors. Post-translational modifications, such as phosphorylation, can also affect its localization and activity.

Eigenschaften

IUPAC Name |

3-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-9-10-2-1-3-11(6-10)13-7-12-4-5-15-14(12)16-8-13/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKTZZYGFQDEST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN=C3C(=C2)C=CN3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

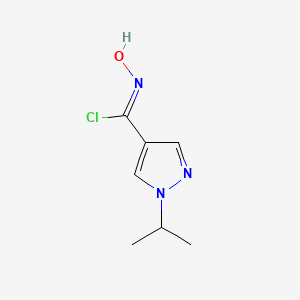

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1411777.png)